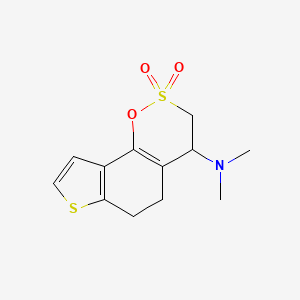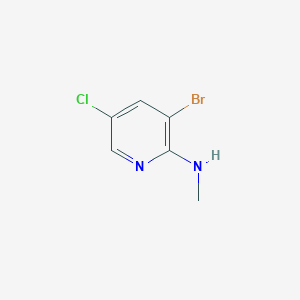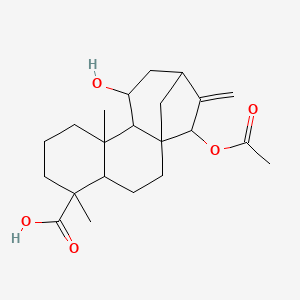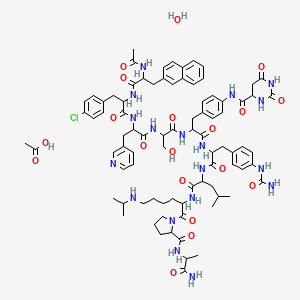![molecular formula C11H20Cl2N2O B12302082 4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group and a dimethylamino group attached to a phenol ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenol Intermediate: The initial step involves the formation of the phenol intermediate through a reaction between a suitable aromatic compound and a hydroxylating agent.
Introduction of the Amino Group:
Dimethylation: The final step involves the dimethylation of the amino group using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In industrial settings, the production of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is typically carried out in large-scale reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield hydroxylamines or amines.
Scientific Research Applications
(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. The presence of the amino and dimethylamino groups allows the compound to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Amino-2-(dimethylamino)propyl)phenol: Lacks the (S)-configuration and may have different stereochemical properties.
4-(3-Amino-2-(methylamino)propyl)phenol: Contains a methylamino group instead of a dimethylamino group, leading to different chemical reactivity.
4-(3-Amino-2-(ethylamino)propyl)phenol: Contains an ethylamino group, which affects its steric and electronic properties.
Uniqueness
(S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups
Properties
Molecular Formula |
C11H20Cl2N2O |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-[3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H |
InChI Key |
LAVAXZCEGFOATB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


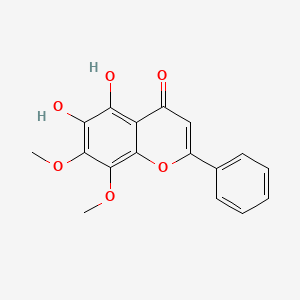
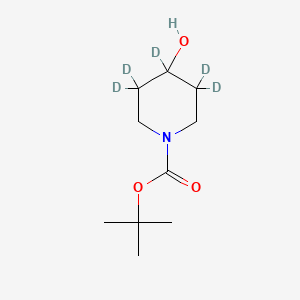
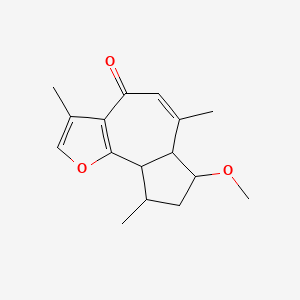
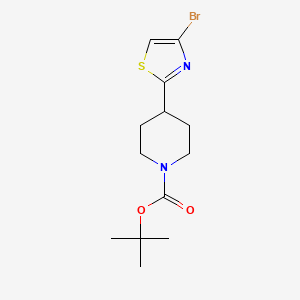
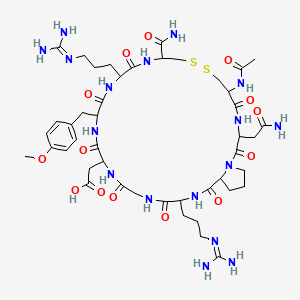
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

